N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219150-82-9
VCID: VC11860940
InChI: InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1219150-82-9

VCID: VC11860940

Molecular Formula: C20H23ClFN3OS

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1219150-82-9

Description

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their pharmacological activities, including antimicrobial, anticancer, and receptor-binding properties. The inclusion of functional groups such as dimethylamino, fluoro, and benzothiazole moieties contributes to its chemical reactivity and potential biological activity.

Chemical Formula

While the exact molecular formula was not provided in the search results, similar compounds typically have molecular weights ranging between 300–600 g/mol depending on substituents.

Functional Groups

Key functional groups include:

  • Amide bond: Contributing to hydrogen bonding and stability.

  • Fluorine atom: Enhancing lipophilicity and metabolic stability.

  • Benzothiazole ring: Known for interacting with biological targets like enzymes or receptors.

Synthesis

The synthesis of benzamide derivatives generally involves:

  • Coupling a benzoyl chloride (or equivalent) with an amine group.

  • Incorporating the benzothiazole moiety through cyclization reactions.

  • Introducing the hydrochloride salt for improved solubility and stability.

The specific synthesis pathway for this compound would likely involve:

  • Protection/deprotection steps for functional group compatibility.

  • Use of fluorinated reagents to introduce the fluorine atom selectively.

Pharmacological Activity

Benzamide derivatives with similar structures are known for:

  • Anticancer Properties: By interacting with DNA or inhibiting enzymes like topoisomerases.

  • Antimicrobial Activity: Effective against bacterial or fungal pathogens due to their heterocyclic moieties.

  • Receptor Modulation: Acting as agonists/antagonists at specific neurotransmitter receptors.

Research Utility

The compound may serve as:

  • A molecular probe in drug discovery.

  • A scaffold for designing derivatives with enhanced activity.

Spectroscopic Characterization

Compounds like this are typically characterized using:

  • NMR (Nuclear Magnetic Resonance): To confirm structural integrity.

  • IR (Infrared Spectroscopy): For identifying functional groups.

  • Mass Spectrometry: To determine molecular weight and purity.

Biological Assays

Biological evaluation might include:

  • Cytotoxicity Tests: Against cancer cell lines (e.g., MCF7 or HCT116).

  • Antimicrobial Screening: Against Gram-positive, Gram-negative bacteria, and fungi.

  • Binding Studies: Using computational docking or in vitro assays.

Data Table

PropertyValue/Description
Molecular WeightApprox. 300–600 g/mol (estimated)
SolubilityLikely soluble in polar solvents
Key Functional GroupsAmide, fluorine, benzothiazole
Potential Pharmacological TargetsCancer cells, microbial pathogens
Analytical TechniquesNMR, IR, Mass Spectrometry
CAS No. 1219150-82-9
Product Name N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Molecular Formula C20H23ClFN3OS
Molecular Weight 407.9 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
Standard InChIKey ZRBQTJPFIFCDEY-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
PubChem Compound 16799089
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator